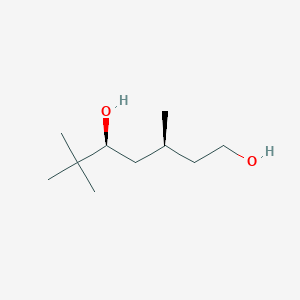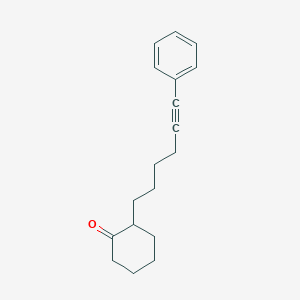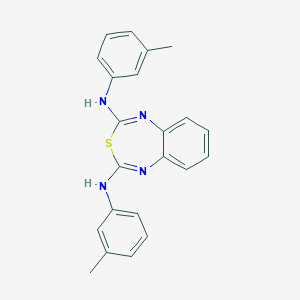![molecular formula C32H36N2O B14231163 4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol CAS No. 587022-60-4](/img/structure/B14231163.png)
4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol is a complex organic compound that has garnered significant interest in the fields of chemistry and materials science This compound is known for its unique structural properties, which include a fluorenylidene group and piperidinylmethyl substituents attached to a phenolic core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Fluorenylidene Intermediate: This step involves the reaction of fluorene with a suitable aldehyde under acidic conditions to form the fluorenylidene intermediate.
Introduction of Piperidinylmethyl Groups: The fluorenylidene intermediate is then reacted with piperidine and formaldehyde in the presence of a base to introduce the piperidinylmethyl groups.
Phenolic Core Formation: The final step involves the coupling of the fluorenylidene-piperidinylmethyl intermediate with a phenol derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The fluorenylidene group can be reduced to form fluorenyl derivatives.
Substitution: The piperidinylmethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Fluorenyl derivatives.
Substitution: Various substituted phenol derivatives.
科学的研究の応用
4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in bio-imaging applications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and sensors.
作用機序
The mechanism of action of 4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and redox reactions, while the fluorenylidene and piperidinylmethyl groups contribute to its structural stability and reactivity. These interactions can modulate various biological pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
Bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophene: Similar structure with thiophene substituents.
4,4′-(9H-Fluorene-9,9-diyl)bis(2-methylphenol): Similar structure with methylphenol substituents.
Uniqueness
4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol is unique due to its combination of fluorenylidene and piperidinylmethyl groups, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
587022-60-4 |
|---|---|
分子式 |
C32H36N2O |
分子量 |
464.6 g/mol |
IUPAC名 |
4-(fluoren-9-ylidenemethyl)-2,6-bis(piperidin-1-ylmethyl)phenol |
InChI |
InChI=1S/C32H36N2O/c35-32-25(22-33-15-7-1-8-16-33)19-24(20-26(32)23-34-17-9-2-10-18-34)21-31-29-13-5-3-11-27(29)28-12-4-6-14-30(28)31/h3-6,11-14,19-21,35H,1-2,7-10,15-18,22-23H2 |
InChIキー |
JKDXXMRTTAFBDR-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CC2=CC(=CC(=C2O)CN3CCCCC3)C=C4C5=CC=CC=C5C6=CC=CC=C64 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{[Methoxy(4-nitrophenoxy)phosphorothioyl]amino}hexanoic acid](/img/structure/B14231082.png)

![(3S)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B14231096.png)

![Diethyl [3-(4-benzoylphenoxy)propyl]phosphonate](/img/structure/B14231115.png)



![Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl-](/img/structure/B14231141.png)



![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate](/img/structure/B14231181.png)

